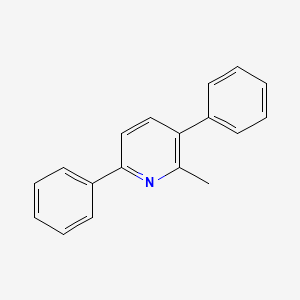

2-Methyl-3,6-diphenylpyridine

Description

Structure

3D Structure

Properties

CAS No. |

53546-08-0 |

|---|---|

Molecular Formula |

C18H15N |

Molecular Weight |

245.3 g/mol |

IUPAC Name |

2-methyl-3,6-diphenylpyridine |

InChI |

InChI=1S/C18H15N/c1-14-17(15-8-4-2-5-9-15)12-13-18(19-14)16-10-6-3-7-11-16/h2-13H,1H3 |

InChI Key |

IXIFCPNQNNSSLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy of 2-Methyl-3,6-diphenylpyridine allows for the identification and characterization of all hydrogen atoms in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, providing key insights into the molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine-H | 7.0 - 8.5 | m |

| Phenyl-H | 7.2 - 8.2 | m |

Note: This table is predictive and based on analogous structures.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift dependent on its hybridization and the nature of its neighboring atoms.

Detailed analysis of similar compounds, such as ethyl 2-methyl-4,6-diphenylnicotinate, allows for a general prediction of the ¹³C NMR spectrum. The carbons of the pyridine (B92270) ring would resonate at characteristic downfield shifts, while the phenyl ring carbons would also appear in the aromatic region. The methyl group carbon would be observed at a significantly upfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine-C | 118 - 160 |

| Phenyl-C | 127 - 140 |

Note: This table is predictive and based on analogous structures.

¹⁵N NMR Spectroscopy for Nitrogen Atom Chemical Shifts and Tautomerism

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique that directly probes the nitrogen atom in the pyridine ring. The chemical shift of the ¹⁵N nucleus is highly sensitive to its electronic environment, including hybridization, lone pair availability, and involvement in hydrogen bonding or tautomeric equilibria. For pyridine and its derivatives, the ¹⁵N chemical shift can provide valuable information about the electronic structure of the heterocyclic ring. However, specific ¹⁵N NMR data for this compound could not be located in the reviewed scientific literature.

Advanced NMR Techniques for Unambiguous Assignment

To definitively assign all proton and carbon signals, especially in a molecule with multiple aromatic regions, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments reveal correlations between nuclei, allowing for the unambiguous mapping of the molecular structure. While the application of these techniques to heterocyclic compounds is well-documented, specific studies detailing their use for the structural elucidation of this compound were not found.

X-ray Diffraction Studies

X-ray diffraction provides precise information about the arrangement of atoms in the solid state, offering a definitive picture of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a crystalline solid. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the precise coordinates of each atom in the crystal lattice can be determined.

While SCXRD studies have been conducted on related compounds such as 2,6-diphenylpyridine (B1197909) and 4-(3-methoxyphenyl)-2,6-diphenylpyridine, a crystallographic study for this compound has not been reported in the available literature. Such a study would provide invaluable data on the planarity of the pyridine and phenyl rings, the torsion angles between them, and the packing of the molecules in the crystal lattice.

Table 3: Anticipated Crystallographic Parameters for this compound

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Dihedral Angles | Phenyl-Pyridine twist angles |

Note: This table is speculative in the absence of experimental data.

Vibrational and Electronic Spectroscopy

Spectroscopic techniques that probe the vibrational and electronic energy levels of a molecule are indispensable for structural confirmation and understanding its electronic properties.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. The absorption frequencies are characteristic of the specific bonds and functional groups present. For this compound, the IR spectrum would be expected to display several key absorption bands confirming its structure. These include aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹, and a series of characteristic C=C and C=N stretching vibrations for the phenyl and pyridine rings in the 1400-1650 cm⁻¹ region.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |

| 3100 - 3000 | Aromatic C-H (Phenyl, Pyridine) | Stretching |

| 2980 - 2850 | Aliphatic C-H (Methyl) | Stretching |

| 1650 - 1550 | Pyridine Ring | C=N Stretching |

| 1600 - 1450 | Aromatic Rings | C=C Stretching |

| 1470 - 1430 | Aliphatic C-H (Methyl) | Bending |

| 900 - 675 | Aromatic C-H | Out-of-Plane Bending |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. msu.edu The conjugated π-system of the diphenylpyridine core is expected to give rise to strong absorptions in the UV region. The primary electronic transitions observed would be π → π* transitions, associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. researchgate.net Studies on related 2,6-diphenylpyridine derivatives show characteristic absorption bands in the 250 to 390 nm range. researchgate.netresearchgate.net The presence of the methyl group (an auxochrome) may cause a slight bathochromic (red) shift in the absorption maxima compared to an unsubstituted diphenylpyridine backbone.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) |

| π → π | Conjugated Diphenylpyridine System | ~250 - 390 |

| n → π | Pyridine Nitrogen Lone Pair | ~270 - 300 (often weaker and may be obscured) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It is a fundamental tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

For this compound (C₁₈H₁₅N), the electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to its exact molecular weight. The fragmentation pattern would likely involve the loss of stable neutral species or radicals. Common fragmentation pathways could include the loss of a hydrogen atom to form the [M-1]⁺ ion, or the loss of the methyl group (a loss of 15 Da) to yield a stable diphenylpyridine cation. Further fragmentation could involve the cleavage of the phenyl groups.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Proposed Structure | m/z (Nominal) | Fragmentation Pathway |

| [C₁₈H₁₅N]⁺ | Molecular Ion (M⁺) | 257 | Ionization of parent molecule |

| [C₁₈H₁₄N]⁺ | [M-H]⁺ | 256 | Loss of a hydrogen radical |

| [C₁₇H₁₂N]⁺ | [M-CH₃]⁺ | 242 | Loss of a methyl radical |

| [C₁₂H₁₀N]⁺ | [M-C₆H₅]⁺ | 180 | Loss of a phenyl radical |

Other Characterization Techniques

Beyond the core spectroscopic methods, other advanced techniques can provide further structural insights.

Ion Mobility Spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge. mdpi.com When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, allowing for the characterization of an ion's rotational cross-section (CCS)—a value related to its three-dimensional structure. mdpi.comnih.gov

Lack of Publicly Available Electrochemical Data for this compound

The investigation included queries for the synthesis and characterization of this compound, with the hope that such publications might contain at least preliminary electrochemical data. However, these searches also failed to produce relevant results.

Therefore, the requested section on the "" focusing on the "Cyclic Voltammetry (CV) for Electrochemical Properties" of this compound, including data tables and detailed research findings, cannot be generated at this time due to the absence of available scientific literature on this specific topic.

It is possible that the electrochemical characterization of this compound has not yet been performed, or the results have not been published in publicly accessible sources.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Bonding Analysis

Information regarding the optimized ground state geometry of 2-Methyl-3,6-diphenylpyridine, including precise bond lengths, bond angles, and dihedral angles as calculated by DFT methods, is not available in the reviewed literature. Such calculations would provide a foundational understanding of the molecule's three-dimensional structure.

A critical aspect of understanding a molecule's reactivity and electronic properties is the analysis of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. Regrettably, no studies detailing the HOMO-LUMO energies or visualizing the frontier molecular orbitals for this compound have been found.

The distribution of electron density and the potential for intramolecular charge transfer are fundamental to a molecule's behavior in various chemical environments. Computational methods can map this distribution and quantify charge transfer characteristics. However, specific research detailing the electron density distribution and charge transfer properties of this compound is currently unavailable.

Excited State Calculations

TD-DFT is a powerful tool for investigating the excited-state properties of molecules, including their absorption and emission spectra. Such studies would elucidate the photophysical behavior of this compound. At present, no TD-DFT studies focused on this compound have been identified in the scientific literature.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational changes and interactions with their environment. There is no evidence of MD simulations having been performed and published for this compound.

Molecular Modeling for Intermolecular Interactions

Molecular modeling techniques are essential for understanding how this compound and its analogs might interact with biological macromolecules, such as proteins and enzymes. These methods are foundational in structure-based drug design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex ijpbs.comnih.gov. This method is widely used to predict the binding mode of a ligand (in this case, a derivative of this compound) within the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand in the binding site and then using a scoring function to rank them based on their predicted binding affinity.

While no specific molecular docking studies for this compound were identified, research on structurally similar compounds, such as 2,6-diphenylpiperidin-4-ol (B8612959) derivatives, has demonstrated the utility of this approach. In a study targeting the enzyme renin, molecular docking was used to analyze the interaction of these derivatives with the active site of the protein (PDB ID: 4PYV) ijpbs.com. The results from docking simulations, often evaluated using scoring energies and binding energies, can accurately forecast the activities of ligands and reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity ijpbs.com. For instance, the docking of 3,3-dimethyl-2,6-diphenylpiperidin-4-ol showed interactions with key residues like THR-77, ASP-32, and PHE-117 in the renin active site ijpbs.com.

Table 1: Illustrative Molecular Docking Results for 2,6-diphenylpiperidin-4-ol Derivatives with Renin (4PYV) (Note: This data is from a study on related compounds and is provided for illustrative purposes only, as no direct data for this compound is available.)

| Compound | Docking Score | XP GScore | Binding Energy (kcal/mol) |

| D2 | - | - | -8.5 |

| D6 | - | - | -8.2 |

| D7 | - | - | -8.9 |

To obtain a more accurate estimation of the binding affinity than what is provided by docking scores alone, binding free energy calculations are often performed. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for this purpose nih.govnih.govelsevierpure.com. These methods combine molecular mechanics energies with continuum solvation models to calculate the free energy of binding of a ligand to a protein.

The general principle involves calculating the free energy of the protein-ligand complex, the free protein, and the free ligand, and then taking the difference. These calculations are typically performed on a set of snapshots taken from a molecular dynamics simulation of the complex. The performance of MM/PBSA and MM/GBSA can be system-dependent and influenced by factors such as the length of the MD simulation and the choice of the solute dielectric constant nih.govelsevierpure.com. Studies have shown that while MM/PBSA may perform better for absolute binding free energies, MM/GBSA is computationally more efficient and can be a powerful tool for ranking inhibitors in drug design nih.govelsevierpure.com.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the three-dimensional properties of the molecules researchgate.netnih.govcresset-group.comnih.govmdpi.com.

In a 3D-QSAR study, a set of molecules with known biological activities are aligned, and their steric and electrostatic fields are calculated. A statistical model is then built to correlate these fields with the observed activities. The resulting model can be used to predict the activity of new, untested compounds and to provide insights into the structural features that are important for activity. For example, a 3D-QSAR study on substituted dihydropyridines as α1A-adrenergic receptor antagonists generated statistically significant CoMFA and CoMSIA models that could guide the design of more potent compounds researchgate.net. Similarly, 3D-QSAR studies on pyrazinopyridoindoles and related compounds as antihistamines led to a model with specific biophoric sites that could predict the activity of new derivatives nih.gov. While no QSAR studies specific to this compound have been found, this methodology would be highly applicable to a series of its analogs to guide the optimization of their biological activities.

Reactivity and Reaction Mechanisms of 2 Methyl 3,6 Diphenylpyridine and Substituted Pyridines

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for pyridines, particularly when the ring is substituted with electron-withdrawing groups and a good leaving group. The reaction generally proceeds via a bimolecular addition-elimination pathway involving a high-energy intermediate. scispace.com Pyridines are especially reactive towards nucleophilic attack at the positions ortho and para (C2/C6 and C4) to the ring nitrogen, as the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.comwikipedia.org

Kinetic investigations of SNAr reactions on pyridine (B92270) derivatives consistently show that the initial addition of the nucleophile to the aromatic ring is the rate-determining step (RDS). stackexchange.comresearchgate.net This step involves the disruption of the aromatic system to form a high-energy, anionic intermediate, often referred to as a Meisenheimer complex. scispace.comstackexchange.com The subsequent step, the expulsion of the leaving group to restore aromaticity, is typically much faster. wikipedia.org

For instance, a kinetic study of the reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with various secondary amines in an aqueous solution confirmed that the reaction proceeds through an SNAr mechanism in which the first step is rate-determining. researchgate.net

However, the mechanism can be more complex under certain conditions. In the substitution reactions of ring-substituted N-methylpyridinium compounds with piperidine (B6355638) in methanol, the reactions are second-order with respect to piperidine. This suggests a mechanism where the rate-determining step is the hydrogen-bond formation between a second piperidine molecule and the initial substrate-piperidine addition intermediate, which is then followed by deprotonation. nih.govrsc.org Computational studies suggest that for leaving groups like Cl, Br, and I, the deprotonation and loss of the leaving group are concerted (E2), while for poorer leaving groups like F, a subsequent, rapid loss of the leaving group occurs (E1cB-like). nih.govrsc.org

More recent studies have also provided evidence that some prototypical SNAr reactions may proceed through a concerted mechanism, rather than the traditional two-step sequence, particularly for heterocyclic systems. nih.gov

The rates of SNAr reactions are highly sensitive to the electronic nature of substituents on both the pyridine ring and the nucleophile. These relationships can be quantified using linear free-energy relationships such as the Brønsted and Hammett equations.

Brønsted Correlations: The Brønsted-type plot correlates the reaction rate constant with the pKa of the conjugate acid of the nucleophile. A study on the reaction of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with secondary amines yielded linear Brønsted plots with βnuc values of 0.52 and 0.55, respectively. researchgate.net These values indicate a moderate degree of bond formation between the nucleophile and the pyridine ring in the transition state of the rate-determining step. Similarly, the pyridinolysis of 2,4-dinitrophenyl benzoates showed linear Brønsted plots with βnuc values ranging from 0.74 to 0.98, suggesting a late transition state with significant bond formation. rsc.org

Hammett Correlations: The Hammett equation correlates reaction rates with substituent constants (σ), providing insight into the electronic effects of substituents on the reaction center. In the pyridine-catalyzed hydrolysis of substituted benzenesulfonyl chlorides, the Hammett plots were used to correlate substituent effects in the acid chloride. rsc.org The sensitivity parameter, ρ, was found to be linearly related to the pKa of the pyridine catalysts, indicating that the transition state structure is dependent on the nucleophile's basicity. rsc.org

In some cases, Hammett plots can be nonlinear. The pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates resulted in biphasic Hammett plots. rsc.org This nonlinearity was not attributed to a change in the rate-determining step but rather to the ground-state stabilization of substrates bearing strong electron-donating groups through resonance interactions with the carbonyl group. rsc.org Biphasic Hammett and Brønsted plots have also been observed in the pyridinolysis of other substrates, often indicating a change in mechanism or transition state at the break point. researchgate.net

| Pyridine Substrate | Nucleophile | βnuc Value | Reference |

|---|---|---|---|

| 2-Methoxy-3-nitropyridine | Secondary Amines (morpholine, piperidine, pyrrolidine) | 0.52 | researchgate.net |

| 2-Methoxy-5-nitropyridine | Secondary Amines (morpholine, piperidine, pyrrolidine) | 0.55 | researchgate.net |

| 2,4-Dinitrophenyl Benzoates | Z-Substituted Pyridines | 0.74 - 0.98 | rsc.org |

Electrophilic Reactions

Compared to benzene (B151609), the pyridine ring is strongly deactivated towards electrophilic aromatic substitution (SEAr). quora.comwikipedia.org The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic. quora.comyoutube.com Furthermore, the reaction conditions for many SEAr reactions are acidic, which leads to the protonation of the nitrogen's lone pair. wikipedia.org This creates a pyridinium (B92312) ion, which is even more strongly deactivated.

When electrophilic substitution does occur, it preferentially takes place at the C-3 (meta) position. quora.comquimicaorganica.orgaklectures.com Attack at the C-2/C-6 (ortho) or C-4 (para) positions results in an unstable resonance contributor for the intermediate carbocation (sigma complex), where the positive charge is placed directly on the electronegative nitrogen atom. quora.comyoutube.com Attack at the C-3 position avoids this unfavorable situation, leading to a more stable intermediate. quora.comaklectures.com Consequently, the reactivity of pyridine in SEAr is often compared to that of nitrobenzene. youtube.com Reactions such as nitration and sulfonation require harsh conditions, and Friedel-Crafts alkylation and acylation are generally not feasible because the Lewis acid catalyst coordinates with the nitrogen atom. wikipedia.orgquimicaorganica.org

A common strategy to facilitate electrophilic substitution on pyridines is to first convert the pyridine to its N-oxide. This is discussed in the following section.

Oxidation Reactions (e.g., N-oxidation)

Pyridines can be oxidized by reagents like peracids or hydrogen peroxide to form pyridine-N-oxides. bhu.ac.in The N-oxide functionality significantly alters the reactivity of the pyridine ring. The oxygen atom can donate electron density back into the ring via resonance, which activates the C-2 and C-4 positions towards electrophilic attack. bhu.ac.in After an electrophile is introduced at the C-4 position, the N-oxide can be deoxygenated to yield the substituted pyridine. bhu.ac.in

The N-oxidation of pyridines is subject to both electronic and steric effects. A kinetic study of the oxidation of a series of 2-substituted pyridines with dimethyldioxirane (B1199080) revealed that the reaction yields the corresponding N-oxides as the sole products. researchgate.net The second-order rate constants (k2) were determined and showed a strong dependence on the nature of the substituent at the C-2 position.

| Substituent (R) at C-2 | k2 (M-1s-1) | Reference |

|---|---|---|

| H | 0.54 | researchgate.net |

| Me | 0.21 | researchgate.net |

| Et | 0.14 | researchgate.net |

| i-Pr | 0.041 | researchgate.net |

| t-Bu | 0.00018 | researchgate.net |

The data clearly demonstrate that increasing the steric bulk of the 2-substituent substantially reduces the rate of N-oxidation. researchgate.net For instance, the rate for 2-tert-butylpyridine (B1266198) is nearly 3000 times slower than that for pyridine itself. An excellent correlation of log k2 with Taft (σ*) constants was observed for alkyl substituents, confirming the role of electronic effects. researchgate.net However, the significant deviation of 2-tert-butylpyridine from this correlation highlights the overwhelming influence of steric hindrance in this case. researchgate.net Other studies have also noted that substitution at the 2-position is detrimental to N-oxidation compared to substitution at the 3- or 4-position, attributing this to a combination of steric and inductive effects. nih.gov

Charge Transfer Interactions and Complex Formation

Pyridines and their derivatives can act as electron donors in the formation of charge-transfer (CT) complexes with suitable electron acceptors. These interactions involve the transfer of electron density from the highest occupied molecular orbital (HOMO) of the pyridine (the donor) to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

Theoretical studies on the interaction between para-substituted pyridines and carbonyl sulfide (B99878) (OCS) have identified several types of stable complexes. nih.gov These complexes are characterized by non-covalent interactions such as N···S chalcogen bonds, N···C tetrel bonds, or π-interactions. The strength and nature of these interactions are sensitive to the substituents on the pyridine ring, which alter the molecular electrostatic potential at the nitrogen atom and the π-system. nih.gov Electron-donating groups on the pyridine ring enhance its donor capability, leading to stronger CT interactions.

The formation of CT complexes can often be detected spectroscopically, for example, by the appearance of a new, broad absorption band in the UV-visible spectrum that is not present in the spectra of the individual components. Such complexes have been studied for various pyridine derivatives, including pyridinium ions and pyridyl radicals, and play a role in diverse chemical and biological processes. acs.orgacs.org

Proton Transfer Reactions

Proton transfer reactions are fundamental to understanding the basicity and nucleophilicity of pyridine derivatives. The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system, making it available for protonation. The basicity of the pyridine nitrogen is significantly influenced by the nature and position of substituents on the ring.

The 2-Methyl-3,6-diphenylpyridine molecule features an electron-donating alkyl group (methyl) at the C2 position and two phenyl groups at the C3 and C6 positions. Electron-donating groups generally increase the electron density on the nitrogen atom, thereby increasing its basicity and proton affinity. researchgate.net Conversely, electron-withdrawing groups decrease basicity. The phenyl group can exert a mild electron-withdrawing inductive effect but can also participate in resonance, the net effect of which depends on its position.

The proton affinity (PA) is a measure of the gas-phase basicity. Studies have shown that the effects of multiple substituents on the PA of pyridine are approximately additive. researchgate.net The methyl group at the C2 position is expected to increase the proton affinity, while the phenyl groups' influence is more complex. Steric hindrance from the bulky substituents at the C2 and C6 positions can also affect the kinetics of proton transfer, potentially slowing the rate of reaction with a proton donor compared to less hindered pyridines. acs.org

| Compound | pKa (in water) | Proton Affinity (PA) (kcal/mol) | Notes |

| Pyridine | 5.25 | 222.3 | Parent compound. researchgate.net |

| 2-Methylpyridine (α-picoline) | 5.97 | 226.9 | Increased basicity due to the electron-donating methyl group. researchgate.net |

| 4-Phenylpyridine | 4.80 | - | Decreased basicity, indicating a net electron-withdrawing effect of the phenyl group. |

| This compound | Predicted: ~5.5-6.0 | Predicted: >227 | Basicity is predicted to be slightly higher than pyridine due to the dominant electron-donating effect of the 2-methyl group, potentially offset by the phenyl groups and significant steric hindrance around the nitrogen. |

Table 1: Comparison of pKa and Proton Affinity for Pyridine and Related Derivatives.

The kinetics of proton transfer for substituted pyridines have been studied in both the gas phase and solution. acs.orgacs.org For sterically hindered pyridines, the rate of proton transfer can be significantly slower than the diffusion-controlled limit, even for thermodynamically favorable reactions. rsc.org This suggests that while this compound is expected to be a moderately strong base, its reaction rate with acids may be sterically controlled.

Thermal and Photolytic Decomposition Pathways

The thermal stability of this compound is expected to be high, characteristic of polyaromatic heterocyclic systems. Decomposition would likely occur at elevated temperatures, initiating through the cleavage of the weakest bonds in the molecule. Bond dissociation energies (BDEs) provide a quantitative measure of bond strength.

The pyridine ring itself is very stable. Therefore, the initial steps of thermal decomposition are likely to involve the substituents. The plausible weakest bonds are the C-C single bonds connecting the pyridine ring to the methyl and phenyl groups.

Pyridine-CH₃ Bond: The BDE for a typical Aryl-CH₃ bond is approximately 102 kcal/mol.

Pyridine-C₆H₅ Bond: The BDE for a typical Aryl-Aryl bond is approximately 111 kcal/mol. acs.org

Pyridine Ring C-H Bonds: These are significantly stronger, with BDEs around 110-113 kcal/mol. nih.gov

Based on these general values, the initial and most likely thermal decomposition pathway would be the homolytic cleavage of the pyridine-methyl bond, yielding a 3,6-diphenyl-2-pyridyl radical and a methyl radical. Cleavage of a pyridine-phenyl bond is a higher energy alternative. These initial radical species would then trigger a complex series of propagation and termination reactions.

Photolytic decomposition involves the absorption of ultraviolet (UV) radiation. The extended π-system, incorporating both the pyridine and phenyl rings, ensures that this compound is a strong chromophore. Upon absorbing a photon, the molecule is promoted to an excited electronic state. From this state, several decomposition pathways are possible:

Photodissociation: Similar to thermal decomposition, the excited molecule could undergo homolytic cleavage of the C-C bonds to the substituents.

Rearrangement: Complex skeletal rearrangements, potentially involving ring-opening or isomerizations, can occur from the excited state.

Intersystem Crossing and Radical Reactions: The excited singlet state can cross to a more stable triplet state, which, being a diradical, can undergo various radical-mediated decomposition reactions. The specific products would depend heavily on the wavelength of light and the surrounding medium (e.g., solvent).

Influence of Reaction Conditions (Solvent, Temperature, Catalysts) on Mechanism

Reaction conditions are critical in directing the outcome of reactions involving substituted pyridines. Solvent, temperature, and catalysts can profoundly influence both reaction rates and selectivity.

Solvent: The choice of solvent can alter reaction mechanisms.

Polarity: Polar solvents can stabilize charged intermediates and transition states, accelerating reactions that involve their formation (e.g., SₙAr reactions, protonation). For instance, nucleophilic substitution reactions on halopyridines are often faster in polar aprotic solvents like DMSO or HMPA. sci-hub.se

Protic vs. Aprotic: Protic solvents can solvate the nitrogen lone pair through hydrogen bonding, potentially hindering its nucleophilicity. They are, however, ideal for proton transfer reactions where they can stabilize the resulting pyridinium ion.

Temperature: Temperature primarily affects the rate of reaction, as described by the Arrhenius equation. However, it can also be a tool for controlling selectivity between competing reaction pathways. researchgate.net

Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction yielding the product with the lowest activation energy (the kinetic product) is favored. At higher temperatures, there is enough energy to overcome larger activation barriers, and the reaction can become reversible, favoring the most stable product (the thermodynamic product). For a polysubstituted molecule like this compound, temperature could influence the regioselectivity of further functionalization.

Catalysts: Catalysis is essential for many transformations of the otherwise unreactive pyridine C-H bonds. nih.gov

Transition Metals: Catalysts based on palladium, rhodium, nickel, and copper are widely used for C-H functionalization, allowing for the introduction of new alkyl, aryl, and other functional groups. thieme-connect.combeilstein-journals.org These reactions typically proceed through oxidative addition, reductive elimination, and related organometallic steps. The steric and electronic properties of the substituents on this compound would direct the regioselectivity of such catalytic reactions.

Lewis Acids: Lewis acids can coordinate to the basic nitrogen atom. wikipedia.org This coordination withdraws electron density from the ring, activating it towards nucleophilic attack, but deactivating it towards electrophilic substitution.

| Condition | Influence on Pyridine Reactivity | Example Mechanism Affected |

| Solvent | Stabilizes charged species; can hinder or facilitate nucleophilicity. | Nucleophilic Aromatic Substitution, Proton Transfer |

| Temperature | Increases reaction rates; can switch between kinetic and thermodynamic control. | Regioselective C-H Functionalization, Isomerization |

| Catalysts | Enables C-H bond activation; modifies electronic properties of the ring. | Cross-Coupling Reactions, Nucleophilic Addition |

Table 2: General Influence of Reaction Conditions on the Mechanisms of Pyridine Reactions.

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for elucidating the complex reaction mechanisms of substituted pyridines, especially when experimental data is limited. proquest.comrsc.org These methods allow for the detailed exploration of potential energy surfaces to understand reaction feasibility, selectivity, and kinetics.

For this compound, computational analysis could provide key insights:

Reactant and Product Energetics: DFT calculations can determine the relative stabilities of reactants, intermediates, and products, allowing for the calculation of reaction enthalpies (ΔH).

Transition State (TS) Identification: A key strength of computational analysis is the ability to locate and characterize transition state structures. A true TS is identified as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. osu.edu The energy difference between the reactants and the TS gives the activation energy barrier (ΔEₐ), which is directly related to the reaction rate.

Reaction Pathway Mapping: By connecting reactants, transition states, and products, a complete reaction energy profile can be constructed. This allows for the comparison of competing pathways. For example, a DFT study could determine whether a hypothetical electrophilic attack on this compound is more likely to occur at the C4 or C5 position by comparing the activation barriers for each pathway. oberlin.edufrontiersin.org

Substituent Effects: Computational methods can systematically probe how substituents influence reactivity. For example, the effect of the methyl and phenyl groups on the nucleophilicity or proton affinity of the pyridine nitrogen can be quantified through calculations of properties like molecular electrostatic potential (MEP) and frontier molecular orbital energies (HOMO/LUMO). researchgate.netias.ac.in

| Computational Method | Information Provided | Application to this compound |

| Geometry Optimization | Provides stable 3D structures and energies of molecules (reactants, products, intermediates). | Determine the most stable conformation of the molecule, considering phenyl group rotation. |

| Frequency Calculation | Confirms minima (no imaginary frequencies) or transition states (one imaginary frequency); provides zero-point vibrational energies (ZPVE). | Characterize a calculated transition state for a hypothetical reaction. |

| Transition State Search (e.g., QST2/3, Berny) | Locates the saddle point (transition state) connecting reactants and products. | Find the transition state for the C-H activation step in a catalyzed reaction. |

| Intrinsic Reaction Coordinate (IRC) | Maps the minimum energy path from a transition state down to the connected reactant and product. | Confirm that a found TS correctly connects the desired reactant and product. |

| Molecular Orbital (MO) Analysis | Visualizes frontier orbitals (HOMO, LUMO) to predict sites of nucleophilic/electrophilic attack. | Predict the most likely site for electrophilic aromatic substitution on the pyridine ring. |

Table 3: Common Computational Methods and Their Application in Analyzing Reaction Pathways.

Photophysical Properties and Optoelectronic Behavior

Luminescence Characteristics

Luminescence is the emission of light from a substance that has absorbed energy. This process, broadly categorized into fluorescence and phosphorescence, is highly dependent on the molecule's electronic structure and its environment.

Fluorescence is a short-lived emission of light from a molecule after it has absorbed light, resulting from a transition from a singlet excited state to the singlet ground state. libretexts.orglibretexts.org Phosphorescence is a longer-lived emission from a triplet excited state to the singlet ground state. libretexts.orglibretexts.org The emission spectra of diphenylpyridine derivatives are characterized by these phenomena.

For instance, a 2,6-diphenylpyridine-based compound used as a light-emitting layer in OLEDs shows a green emission with a maximum wavelength (λmax) at 518 nm. researchgate.net In a different study, 2-amino-4,6-diphenylnicotinonitriles, which share the diphenylpyridine core, exhibit fluorescence emission maxima that are dependent on the solvent, ranging from approximately 396 nm in dichloromethane (B109758) to 433 nm in dimethyl sulfoxide (B87167) (DMSO). nih.gov Some triazine-pyridine compounds can exhibit both molecular fluorescence and green phosphorescence, with the latter being a result of emission from a triplet excited state. unimi.it The emission spectrum is typically observed at a longer wavelength (lower energy) than the absorption spectrum. libretexts.orglibretexts.org

Table 1: Emission Characteristics of Selected Diphenylpyridine Derivatives

| Compound Class | Emission Type | Emission Maxima (λem) | Solvent/Medium |

|---|---|---|---|

| 2,6-Diphenylpyridine (B1197909) Derivative | Fluorescence | 518 nm | Solid-state (OLED) |

| 2-Amino-4,6-diphenylnicotinonitrile | Fluorescence | ~397-405 nm | Toluene (B28343) |

| 2-Amino-4,6-diphenylnicotinonitrile | Fluorescence | ~396-416 nm | Dichloromethane (DCM) |

| 2-Amino-4,6-diphenylnicotinonitrile | Fluorescence | ~407-418 nm | Tetrahydrofuran (THF) |

| 2-Amino-4,6-diphenylnicotinonitrile | Fluorescence | ~410-419 nm | Methanol (MeOH) |

| 2-Amino-4,6-diphenylnicotinonitrile | Fluorescence | ~420-433 nm | Dimethyl sulfoxide (DMSO) |

Note: Data is compiled from studies on related diphenylpyridine structures to illustrate typical behavior.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. researchgate.net The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. mdpi.com These parameters are crucial for evaluating the performance of a fluorescent molecule.

For example, the fluorescence quantum yield of 2,6-diphenylpyridine in cyclohexane (B81311) increases dramatically from 0.014 to 0.61 upon forming a complex with trifluoroacetic acid, indicating a significant enhancement of emission efficiency upon protonation. researchgate.net In studies of other organic emitters, quantum yields can approach unity (100% efficiency) at large molecular separations in an inert host. researchgate.net Fluorescence lifetimes are typically in the nanosecond (ns) range. mdpi.com For example, a study on a natural dye in aqueous solutions reported lifetimes of around 2.4 to 3.7 ns depending on the pH. mdpi.com In transition metal complexes, which can feature pyridine-based ligands, excited state lifetimes can range from femtoseconds to microseconds, depending on the nature of the excited state. nih.gov

Intramolecular Charge Transfer (ICT) is a process that occurs in molecules containing an electron-donating group linked to an electron-accepting group through a π-conjugated system. rsc.orgrsc.org Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a highly polar excited state. This phenomenon is common in substituted 2,6-diphenylpyridine-based fluorophores. researchgate.net

The presence of an ICT state is often indicated by a large Stokes shift (the difference between the absorption and emission maxima) and significant solvatochromism, where the emission wavelength changes with solvent polarity. rsc.org In donor-acceptor systems, increasing the solvent polarity can stabilize the polar ICT excited state, leading to a red shift (a shift to longer wavelengths) in the emission spectrum. rsc.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can confirm the charge transfer nature of the excited state. researchgate.net The efficiency and characteristics of the ICT process can be tuned by modifying the donor, acceptor, or the π-conjugated bridge. rsc.orgrsc.org

When a pyridine-based molecule like 2-Methyl-3,6-diphenylpyridine acts as a ligand in a coordination complex with a transition metal, new electronic transitions can arise. A Metal-to-Ligand Charge Transfer (MLCT) transition involves the promotion of an electron from a metal-centered orbital to a ligand-centered π* anti-bonding orbital. libretexts.org These transitions are common for complexes with π-acceptor ligands and metals in low oxidation states. libretexts.org

MLCT transitions typically result in intense absorption bands in the UV-visible spectrum. libretexts.org The resulting MLCT excited states are often responsible for the luminescent and photochemical properties of many transition metal complexes, such as those of Ruthenium(II) and Iridium(III). nih.govillinois.edu The energy and lifetime of these MLCT states are critical for applications in areas like photocatalysis and sensing. nih.gov However, in 3d transition metal complexes, these potentially useful MLCT states can be rapidly deactivated by lower-energy metal-centered (MC) states, leading to very short lifetimes. nih.govillinois.edu

Absorption Spectroscopy and Electronic Transitions

UV-visible absorption spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk Organic molecules containing aromatic rings and heteroatoms, such as this compound, typically exhibit absorption bands in the UV region corresponding to the excitation of electrons in π and non-bonding (n) orbitals. shu.ac.ukuzh.ch

The main electronic transitions observed are:

π → π* transitions: An electron is promoted from a bonding π orbital to an anti-bonding π* orbital. uzh.chlibretexts.org These transitions are characteristic of unsaturated systems like the pyridine (B92270) and phenyl rings. They are typically strong, with high molar absorptivity values (ε between 1,000 and 10,000 L mol-1 cm-1). shu.ac.uk

n → π* transitions: An electron from a non-bonding orbital (the lone pair on the nitrogen atom of the pyridine ring) is excited to an anti-bonding π* orbital. uzh.chlibretexts.org These transitions are generally weaker (ε < 2,000 L mol-1 cm-1) than π → π* transitions. shu.ac.uklibretexts.org

In a study of 2-chloro-6-methylpyridine, two electronic transitions were identified: an n → π* transition around 35,500 cm-1 and a π → π* transition around 38,500 cm-1. researchgate.net The superposition of vibrational and rotational transitions on these electronic transitions often results in broad, continuous absorption bands rather than sharp lines, especially in solution. shu.ac.ukufg.br

Environmental Effects on Photophysics

The photophysical properties of molecules, particularly those with polar or charge-transfer characteristics, are often sensitive to the surrounding environment, a phenomenon known as solvatochromism. researchgate.net The polarity of the solvent can significantly influence both the absorption and emission spectra.

Emission Spectra: For molecules that exhibit ICT, an increase in solvent polarity typically causes a red shift (bathochromic shift) in the fluorescence emission. rsc.orgnih.gov This is because the highly polar ICT excited state is stabilized to a greater extent by polar solvents than the less polar ground state, reducing the energy gap for emission. rsc.org For example, 2-amino-4,6-diphenylnicotinonitriles show a pronounced red shift in their emission maxima as solvent polarity increases from toluene (nonpolar) to DMSO (highly polar). nih.gov

Absorption Spectra: The effect on absorption spectra is often less pronounced. rsc.org For n → π* transitions, an increase in solvent polarity usually leads to a blue shift (hypsochromic shift). libretexts.orgresearchgate.net This occurs because the non-bonding lone pair electrons in the ground state are stabilized by hydrogen bonding or dipole-dipole interactions with polar solvent molecules, which increases the energy required for the transition. libretexts.org

Quantum Yield and Lifetime: The environment can also quench luminescence. For example, in aqueous environments, the emission of certain ruthenium(II) complexes is quenched due to the accessibility of a specific metal-to-ligand charge transfer state. researchgate.net The fluorescence quantum yield of some fluorophores can decrease dramatically in highly polar, protic solvents like water. nih.gov This is often due to the promotion of non-radiative decay pathways that compete with fluorescence.

Solvent Effects and Solvatochromism

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of a molecule. For compounds like this compound, which possess a degree of intramolecular charge transfer (ICT) character, the polarity of the solvent can significantly influence their absorption and emission spectra.

In non-polar solvents, the absorption and emission spectra are typically observed at higher energies (shorter wavelengths). As the solvent polarity increases, a bathochromic (red) shift is often observed in the emission spectrum. This is because the more polar excited state is stabilized to a greater extent by the polar solvent molecules than the less polar ground state. This stabilization lowers the energy gap for emission, resulting in a shift to longer wavelengths.

For instance, studies on similar 2-amino-4,6-diphenylnicotinonitriles have shown significant red shifts in their emission maxima when moving from less polar solvents like dichloromethane to highly polar solvents like dimethyl sulfoxide (DMSO). nih.gov A similar trend would be anticipated for this compound. The presence of the electron-donating methyl group and the phenyl rings can contribute to a charge-separated excited state, making it sensitive to the solvent environment.

Table 1: Expected Emission Maxima of this compound in Various Solvents (Hypothetical Data Based on Analogous Compounds)

| Solvent | Polarity (Dielectric Constant) | Expected Emission Maximum (λem, nm) |

| Cyclohexane | 2.02 | ~380 |

| Toluene | 2.38 | ~395 |

| Dichloromethane | 8.93 | ~410 |

| Acetonitrile | 37.5 | ~425 |

| Dimethyl Sulfoxide | 46.7 | ~440 |

Note: This table presents hypothetical data based on the observed solvatochromic behavior of structurally similar diphenylpyridine derivatives. Actual experimental values may vary.

Temperature Dependence

The fluorescence of organic molecules is often sensitive to temperature variations. Generally, an increase in temperature leads to a decrease in fluorescence intensity and quantum yield. This is primarily due to the enhancement of non-radiative decay pathways, such as internal conversion and intersystem crossing, at higher temperatures. The increased thermal energy allows the molecule to more readily access vibrational modes that facilitate these non-radiative transitions.

Furthermore, changes in temperature can affect the viscosity of the solvent, which in turn can influence the rotational and vibrational freedom of the fluorophore. For molecules that can undergo conformational changes in the excited state, such as torsional motion of the phenyl rings relative to the pyridine core, a decrease in solvent viscosity at higher temperatures can lead to increased non-radiative decay and a corresponding decrease in fluorescence.

While specific data for this compound is not available, the general trend of decreasing fluorescence intensity with increasing temperature is a well-established phenomenon for most fluorescent organic compounds.

Effects of Protonation on Emission and Absorption

The pyridine nitrogen in this compound is basic and can be protonated in the presence of an acid. This protonation event can have a profound effect on the electronic structure and, consequently, the photophysical properties of the molecule. Protonation typically leads to a significant red shift in both the absorption and emission spectra.

The addition of a proton to the pyridine nitrogen enhances its electron-accepting ability. This can lead to a more pronounced intramolecular charge transfer (ICT) character in the excited state, which lowers the energy of the excited state and results in a bathochromic shift. Studies on 2,6-diphenylpyridine-based fluorophores have demonstrated this proton-sensitive fluorescence. researchgate.net For example, the fluorescence quantum yield of 2,6-diphenylpyridine in cyclohexane was observed to increase dramatically upon the addition of trifluoroacetic acid, indicating the formation of a more emissive protonated species. researchgate.net

The effects of protonation can be exploited for the development of fluorescent pH sensors. The change in the emission wavelength or intensity upon protonation can be correlated to the pH of the medium. Depending on the specific electronic structure of the protonated and neutral forms, protonation can lead to fluorescence quenching, enhancement, or a ratiometric shift in the emission wavelength. researchgate.net

Table 2: Expected Spectral Shifts of this compound upon Protonation (Based on 2,6-diphenylpyridine)

| State | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (ΦF) |

| Neutral | ~310 | ~380 | Low |

| Protonated | ~350 | ~450 | High |

Note: This table presents expected trends based on the behavior of the parent compound, 2,6-diphenylpyridine. Actual values will depend on the specific conditions.

Vapochromism and Sensing Applications

Vapochromism is the phenomenon where a material changes color or its luminescent properties in response to the presence of chemical vapors. This property is highly desirable for the development of chemical sensors. While there are no specific reports on the vapochromic behavior of this compound, its solid-state packing and potential for intermolecular interactions could lead to such properties.

The mechanism of vapochromism often involves the interaction of volatile organic compounds (VOCs) with the fluorophore in the solid state. These interactions can alter the intermolecular packing, leading to changes in the electronic coupling between adjacent molecules and thus modifying the photophysical properties. For instance, the vapor molecules can intercalate into the crystal lattice, causing a change in the π-π stacking interactions between the aromatic rings of the diphenylpyridine molecules.

Materials exhibiting vapochromism can be used to fabricate sensors for the detection of various VOCs. acs.orgresearchgate.net The sensitivity and selectivity of such sensors would depend on the specific interactions between the analyte vapor and the this compound molecules. For example, polar vapors might interact more strongly with the pyridine nitrogen, leading to a distinct spectral response compared to non-polar vapors. The development of a vapochromic sensor based on this compound would require detailed studies of its solid-state luminescence and its response to a range of different chemical vapors.

Research Applications in Materials Science and Catalysis

Ligand Design for Coordination Chemistry and Organometallic Compounds

The nitrogen atom in the pyridine (B92270) ring of 2-Methyl-3,6-diphenylpyridine provides a coordination site for metal ions, making it a valuable ligand in the design of novel coordination and organometallic compounds. The steric and electronic properties of the phenyl and methyl substituents can be strategically modified to fine-tune the characteristics of the resulting metal complexes.

While direct studies on this compound are limited, research on analogous diphenylpyridine structures provides insight into its potential. For instance, palladium complexes of polycatenar 2,5-diphenylpyridine (B98661) ligands have been synthesized. nih.gov These syntheses typically involve a two-stage reaction, starting from a palladium salt like (NH4)2[PdCl4], to form di-μ-chloro complexes, which can exist as a mixture of cis and trans isomers. nih.gov The characterization of such new metal complexes involves a suite of spectroscopic and analytical techniques to elucidate their structure and properties.

Table 1: Spectroscopic and Analytical Techniques for Characterization of Metal Complexes

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Provides details about the chemical environment of atomic nuclei, aiding in structure determination. |

| Infrared (IR) Spectroscopy | Identifies functional groups and provides information about the coordination of the ligand to the metal center. |

| UV-Visible (UV-Vis) Spectroscopy | Investigates the electronic transitions within the complex, offering insights into its photophysical properties. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the complex, confirming its composition. |

| X-ray Crystallography | Provides precise information about the three-dimensional arrangement of atoms and the coordination geometry around the metal center. |

Metallomesogens are metal complexes that exhibit liquid crystalline (mesomorphic) behavior, combining the properties of metal complexes with the orientational order of liquid crystals. The incorporation of ligands like diphenylpyridine derivatives can induce or modify the liquid crystalline properties of the resulting metal complexes.

Research on palladium(II) complexes of polycatenar 2,5-diphenylpyridine ligands has explored their liquid crystalline behavior. nih.gov It was found that the mesomorphic properties are highly dependent on the substitution pattern of the ligand. For example, tricatenar and dicatenar diphenylpyridine ligands, when complexed with palladium, led to the formation of complexes exhibiting a Smectic A (SmA) mesophase. nih.gov The identity of these mesophases was confirmed by techniques such as small-angle X-ray scattering (SAXS), which provides information about the layered structure of the material. nih.gov The thermal behavior and phase transitions of these metallomesogens are typically investigated using polarized optical microscopy (POM) and differential scanning calorimetry (DSC).

Table 2: Mesophase Behavior of Polycatenar 2,5-Diphenylpyridine Palladium(II) Complexes

| Ligand Substitution | Observed Mesophase in Complex |

| Tetracatenar | Not liquid crystalline |

| Hexacatenar | Not liquid crystalline |

| Tricatenar | Smectic A (SmA) |

| Dicatenar | Smectic A (SmA) |

Data sourced from studies on 2,5-diphenylpyridine derivatives. nih.gov

Functional Materials Development

The development of functional materials with specific optical and electronic properties is a significant area of materials science. While direct applications of this compound are not extensively documented, the broader class of diphenylpyridine-containing compounds shows potential in this field.

Organic light-emitting materials are crucial components of organic light-emitting diodes (OLEDs). The luminescent properties of metal complexes can be tuned by the appropriate design of the organic ligands. While no specific research was found detailing the use of this compound in OLEMs, related studies on palladium(II) imine derivatives incorporating a 2-phenylpyridine (B120327) core have shown that these complexes can exhibit luminescence at room temperature. researchgate.net The emission properties of such complexes are influenced by the nature of the ligand and the metal center. The relatively short emission lifetimes observed in some palladium complexes of diphenylpyridine ligands suggest emission from a singlet excited state, indicating fluorescence rather than phosphorescence. nih.gov

The application of organic molecules in semiconductor research is a rapidly growing field. The electronic properties of molecules, such as their HOMO and LUMO energy levels, determine their suitability for use in electronic devices. There is currently a lack of specific research on the semiconductor properties of this compound. However, studies on diketopyrrolopyrrole (DPP)-containing polymers, which can have aromatic pyridine units, have demonstrated their potential as semiconducting materials for transistor applications. ox.ac.uk The charge carrier mobilities in these materials are influenced by factors such as alkyl substitution patterns and solid-state packing. ox.ac.uk

Catalysis and Organocatalysis

The field of catalysis utilizes substances to increase the rate of a chemical reaction without being consumed in the process. Organocatalysis refers to the use of small organic molecules as catalysts.

Based on available scientific literature, there are no specific documented applications of this compound as a catalyst or in the field of organocatalysis. The design of organocatalysts often relies on specific functional groups and chiral scaffolds to achieve high efficiency and enantioselectivity. nih.govmdpi.com While pyridine-containing molecules are used as ligands in metal-catalyzed reactions, the direct catalytic activity of this compound itself has not been reported. mdpi.com Further research would be necessary to explore any potential catalytic applications of this compound.

Application in Metal-Free Catalytic Reactions

In the realm of metal-free catalysis, substituted pyridines like this compound are notable for their role as the Lewis base component in Frustrated Lewis Pairs (FLPs). FLPs are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. researchgate.net This unquenched reactivity allows them to activate small molecules, most notably hydrogen (H₂), enabling metal-free hydrogenations.

The significant steric hindrance provided by the phenyl groups at the 2- and 6-positions of the pyridine ring in related compounds like 2,6-diphenylpyridine (B1197909) prevents adduct formation with bulky Lewis acids such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). researchgate.net This interaction results in the heterolytic cleavage of H₂, forming a protonated pyridine and a borohydride (B1222165) anion, which can then act as a potent system for the reduction of various substrates. The introduction of a methyl group at the 3-position in this compound would further modulate the electronic properties and steric environment of the Lewis basic nitrogen center, potentially refining its catalytic activity. These FLP systems are crucial for developing more sustainable and environmentally friendly catalytic processes by avoiding the use of precious or toxic metals. nih.govresearchgate.net

Table 1: Examples of Pyridine-Based Frustrated Lewis Pairs in Catalysis

| Lewis Base (Pyridine Derivative) | Lewis Acid | Substrate Activated | Application |

|---|---|---|---|

| 2,6-Lutidine | B(C₆F₅)₃ | H₂ | Hydrogenation |

| 2,6-Diphenylpyridine | B(C₆F₅)₃ | H₂ | Hydrogenation of Pyridines |

| 2-tert-Butylpyridine (B1266198) | B(C₆F₅)₃ | H₂ | Hydrogenation |

Use as Ligands in Transition Metal Catalysis

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an effective ligand for coordinating with transition metals. researchgate.net N-heterocyclic ligands are fundamental in coordination chemistry and catalysis, as they can significantly influence the electronic and steric properties of a metal center, thereby tuning its reactivity and selectivity. nih.govuva.es

As a ligand, this compound can be classified as a soft donor, forming stable complexes with a variety of transition metals such as palladium, ruthenium, and rhodium. researchgate.net The bulky phenyl and methyl substituents play a critical role in:

Creating a specific coordination pocket: The steric bulk can control the access of substrates to the metal center, leading to enhanced selectivity in catalytic reactions.

Modulating electronic properties: The aromatic phenyl groups can engage in π-interactions, influencing the electron density at the metal center. This modulation is key to controlling oxidative addition and reductive elimination steps in catalytic cycles. mdpi.com

Enhancing stability: The steric hindrance can protect the metal center from decomposition pathways, leading to more robust and long-lived catalysts.

These characteristics make ligands like this compound promising candidates for applications in cross-coupling reactions, hydrogenations, and other important organic transformations. uva.es

Table 2: this compound as a Potential Ligand in Catalysis

| Property | Influence on Metal Center | Potential Catalytic Application |

|---|---|---|

| Steric Bulk | Controls substrate access, enhances selectivity | Asymmetric Catalysis, Regioselective Reactions |

| Electronic Nature | Modulates electron density and reactivity | Cross-Coupling Reactions (e.g., Suzuki, Heck) |

| Coordination | Forms stable metal complexes | Hydrogenation, C-H Activation |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by reversible, non-covalent interactions. wikipedia.org The structure of this compound, with its combination of aromatic rings and a polar pyridine core, provides the necessary features for engaging in these interactions and forming ordered, self-assembled structures.

Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Interactions)

The self-assembly of this compound is governed by a combination of weak intermolecular forces. wikipedia.org While it lacks traditional hydrogen bond donors, its structure is rich in features that promote other significant interactions:

π-π Interactions: The two phenyl groups are electron-rich aromatic systems that can readily engage in π-π stacking. This is a primary driving force for the association of aromatic molecules, leading to the formation of ordered columnar or layered structures. rsc.org

Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, allowing it to interact with suitable donor molecules present in the system (e.g., solvents, co-formers). Furthermore, the hydrogen atoms on the phenyl rings can participate in weak C-H···N or C-H···π hydrogen bonds. rsc.org

These interactions collectively dictate the spatial arrangement of the molecules, leading to the formation of complex and functional supramolecular architectures. uclouvain.be

Table 3: Key Non-Covalent Interactions in this compound Assemblies

| Interaction Type | Participating Moieties | Relative Strength | Role in Self-Assembly |

|---|---|---|---|

| π-π Stacking | Phenyl rings | Moderate | Primary driving force for ordering |

| Hydrogen Bonding | Pyridine Nitrogen (acceptor), C-H groups (donor) | Weak to Moderate | Directional control of assembly |

| Van der Waals Forces | Entire molecule, especially methyl group | Weak | Overall stabilization of the structure |

Controlled Self-Association Phenomena

The interplay of the non-covalent interactions described above enables the controlled self-association of this compound into predictable supramolecular structures. The specific geometry of the molecule, with its defined angles between the pyridine and phenyl rings, acts as a blueprint for the resulting assembly.

By carefully controlling external conditions such as solvent, temperature, and concentration, it is possible to direct the self-assembly process. For instance, in non-polar solvents, π-π stacking interactions are often favored, potentially leading to the formation of one-dimensional stacks or tapes. The presence of hydrogen-bonding solvents could disrupt or modify these patterns by competing for the pyridine nitrogen. This ability to control the aggregation behavior is a hallmark of molecular self-assembly and is crucial for the bottom-up fabrication of novel nanomaterials with tailored properties. rsc.org The study of how molecules like this compound associate provides fundamental insights into creating complex, functional materials from simple molecular building blocks. researchgate.net

Future Research Directions

Exploration of Novel Synthetic Pathways for Derivatization

Furthermore, the use of modern catalytic systems, such as those based on palladium, copper, or nickel, could open up new possibilities for cross-coupling reactions to introduce a variety of substituents. The exploration of multicomponent reactions (MCRs) also presents an attractive strategy for rapidly generating libraries of complex derivatives from simple starting materials in a single step. These advanced synthetic approaches will be instrumental in expanding the chemical space around the 2-methyl-3,6-diphenylpyridine core, facilitating the discovery of new applications.

Advanced Computational Modeling for Predictive Design

The integration of advanced computational modeling techniques is set to revolutionize the design of novel this compound derivatives. Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide deep insights into the electronic structure, molecular orbital energies, and photophysical properties of these compounds. Such in silico studies enable the prediction of key parameters like absorption and emission wavelengths, which is invaluable for the rational design of materials for optoelectronic applications.

Molecular dynamics (MD) simulations can further be employed to understand the intermolecular interactions and solid-state packing of these molecules, which are critical factors influencing their performance in thin-film devices. By creating predictive models, researchers can screen virtual libraries of derivatives to identify promising candidates for synthesis, thereby accelerating the discovery process and reducing experimental costs.

Integration into Next-Generation Functional Materials

The unique structural and electronic features of this compound make it a compelling building block for the creation of next-generation functional materials. A significant area of future research will involve the incorporation of this scaffold into advanced materials for applications in organic electronics. For instance, its derivatives could be designed to function as host materials, emitters, or charge-transport layers in Organic Light-Emitting Diodes (OLEDs).

Beyond OLEDs, there is potential for the development of novel sensors based on the fluorescent properties of this compound derivatives. The design of polymeric materials incorporating this moiety could also lead to new processable materials with interesting thermal and mechanical properties. The versatility of the this compound core provides a rich platform for the development of a wide array of functional materials with tailored characteristics.

Investigation of Structure-Property Relationships for Tunable Characteristics

A systematic investigation into the structure-property relationships of this compound derivatives is essential for unlocking their full potential. This involves the synthesis of a series of analogues with systematic structural modifications and a thorough characterization of their resulting properties. For example, by introducing different substituents at various positions on the phenyl and pyridine (B92270) rings, it is possible to finely tune the electronic and photophysical properties of the molecule.

Correlating these structural changes with observed properties such as fluorescence quantum yield, charge carrier mobility, and thermal stability will lead to a deeper understanding of the underlying principles governing their behavior. This knowledge will enable the rational design of new derivatives with optimized and predictable characteristics, tailored for specific high-performance applications.

Q & A

Q. What are the recommended safety precautions for handling 2-Methyl-3,6-diphenylpyridine in laboratory settings?

While specific toxicity data for this compound is unavailable, general protocols for pyridine derivatives apply. Use fume hoods, wear nitrile gloves, and avoid skin/eye contact. In case of accidental exposure, consult a poison center immediately. Firefighting measures include CO₂ or dry chemical extinguishers; water jets are unsuitable due to toxic fume risks .

Q. What synthetic methodologies are commonly used to prepare this compound?

Pyridine derivatives are often synthesized via cyclocondensation or catalytic hydrogenation. For example:

- Cyclocondensation : Reacting substituted aldehydes with ammonia derivatives in acidic conditions (e.g., acetic acid) under reflux .

- Catalytic hydrogenation : Using PtO₂ or Pd/C to reduce alkenylpyridines to piperidines, though side reactions may require optimization . Reaction yields depend on solvent choice (e.g., DMSO for fluorination) and catalyst loading .

Q. How can researchers characterize the purity of this compound?

Standard techniques include:

- Chromatography : HPLC or GC-MS to assess purity.

- Spectroscopy : FT-IR and Raman for functional group identification; NMR (¹H/¹³C) for structural confirmation .

- Thermal analysis : TGA to evaluate decomposition profiles .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data for this compound derivatives be resolved?

Contradictions arise from conformational isomerism or solvent effects. Strategies include:

- X-ray crystallography : To resolve ambiguities in substituent positioning .

- Computational modeling : DFT calculations to predict NMR/IR spectra and compare with experimental data .

- Variable-temperature NMR : To detect dynamic equilibria between isomers .

Q. What strategies optimize reaction yields for this compound synthesis under green chemistry principles?

- Catalyst selection : Montmorillonite K10 clay reduces waste and improves regioselectivity in one-pot syntheses .

- Solvent-free conditions : Microwave-assisted reactions minimize solvent use and enhance efficiency .

- Ionic liquid mediators : Improve recyclability and reduce energy consumption .

Q. How should researchers address the lack of ecological toxicity data for this compound?

- Read-across approaches : Use data from structurally similar compounds (e.g., 2-phenylpyridines) to estimate persistence, bioaccumulation, and toxicity .

- In silico modeling : Tools like EPI Suite predict biodegradability and ecotoxicological endpoints .

- Precautionary measures : Treat the compound as potentially hazardous; implement containment protocols to prevent environmental release .

Q. What advanced techniques validate the coordination chemistry of this compound in metal complexes?

- Magnetic susceptibility measurements : To study spin states in Cu(II) or Fe(III) complexes .

- EPR spectroscopy : For detecting unpaired electrons in paramagnetic systems .

- Single-crystal XRD : To determine ligand geometry and metal-ligand bond distances .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for this compound derivatives?

Variations often stem from:

- Impurity profiles : Byproducts from incomplete cyclization or side reactions (e.g., oxidation).

- Catalyst deactivation : Trace moisture or oxygen can poison PtO₂ or Pd catalysts, requiring rigorous anhydrous conditions .

- Scale effects : Milligram-scale reactions may underperform compared to optimized microfluidic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.